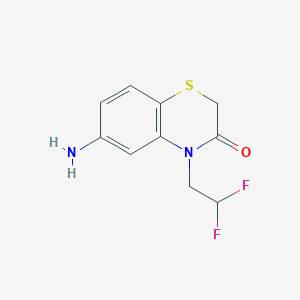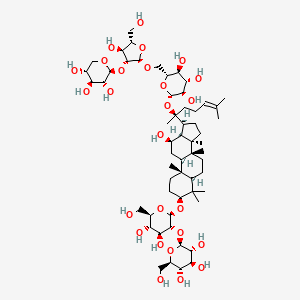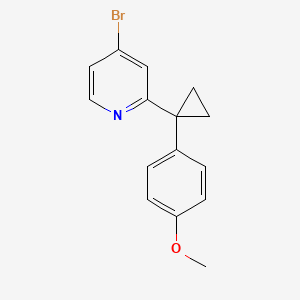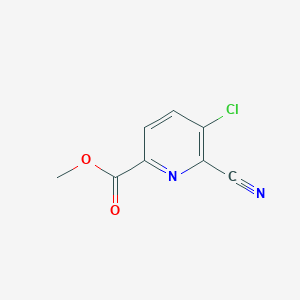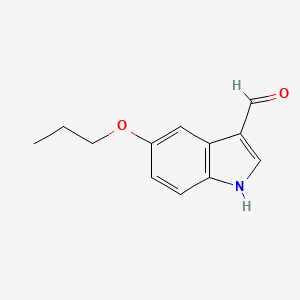
5-propoxy-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
5-propoxy-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1158420-44-0 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 5-propoxy-1H-indole-3-carbaldehyde .
Synthesis Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The InChI code for 5-propoxy-1H-indole-3-carbaldehyde is 1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3 .Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
5-propoxy-1H-indole-3-carbaldehyde is a powder at room temperature .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
5-propoxy-1H-indole-3-carbaldehyde plays a significant role in MCRs, which are a one-step strategy where multiple starting materials combine to afford a single product. This method is high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The indole derivatives, including 5-propoxy-1H-indole-3-carbaldehyde, are essential for generating biologically active structures and are used in the synthesis of diverse heterocyclic derivatives .
Medicinal Chemistry
In medicinal chemistry, 5-propoxy-1H-indole-3-carbaldehyde is a precursor for synthesizing pharmaceutically active compounds. Its inherent functional groups allow for easy C–C and C–N coupling reactions and reductions, making it a versatile building block for creating carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Biological Activity Profiling
Indole derivatives exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities. 5-propoxy-1H-indole-3-carbaldehyde, as a member of this family, is likely to be involved in the synthesis of compounds for these activities .
Antiviral Agents
Specific indole derivatives have been reported as potent antiviral agents. The structure of 5-propoxy-1H-indole-3-carbaldehyde could be modified to enhance its antiviral properties, potentially leading to the development of new antiviral drugs .
Imaging Probes
5-propoxy-1H-indole-3-carbaldehyde is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as β-amyloid imaging probes. These probes are crucial for the diagnosis and study of Alzheimer’s disease .
Drug Design
The compound is also involved in the structure-based drug design of aurora kinase A inhibitors. Aurora kinase A is a protein that plays a critical role in cell division, and its inhibitors are being researched for cancer therapy .
Synthesis of Natural Products
The indole nucleus is found in many natural products, including indole alkaloids from plants, fungi, and marine organisms. 5-propoxy-1H-indole-3-carbaldehyde could be used to synthesize these complex molecules, contributing to the field of natural product chemistry .
Green Chemistry
Due to its role in MCRs, 5-propoxy-1H-indole-3-carbaldehyde contributes to sustainable chemistry practices. It enables the synthesis of complex molecules with minimal environmental impact, adhering to the principles of green chemistry .
Safety and Hazards
Orientations Futures
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the study and application of 5-propoxy-1H-indole-3-carbaldehyde and related compounds.
Mécanisme D'action
Target of Action
5-Propoxy-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of indole derivatives .
Propriétés
IUPAC Name |
5-propoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQFJTZGXGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
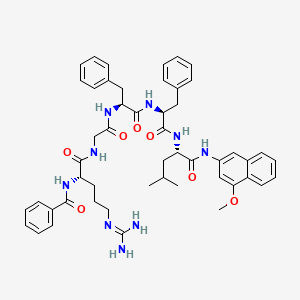
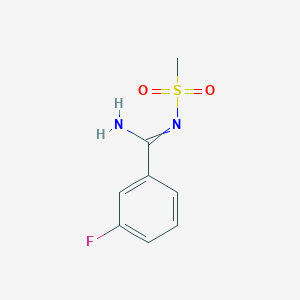
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)
